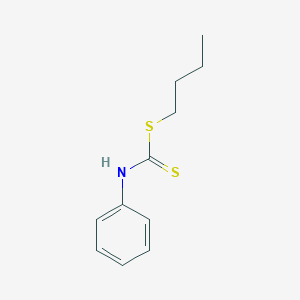

Butyl phenylcarbamodithioate

説明

“Butyl phenylcarbamodithioate” is a chemical compound with the molecular formula C13H19NS2 . It is also known as “sec-Butyl ethyl (phenyl)carbamodithioate” and has an average mass of 253.427 Da .

Synthesis Analysis

The synthesis of dithiocarbamates, which includes “Butyl phenylcarbamodithioate”, has been a subject of research due to their potential applications . Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Molecular Structure Analysis

The molecular structure of “Butyl phenylcarbamodithioate” and its geometric parameters such as bond length and angles can be theoretically calculated utilizing software like Gaussian 09 . These calculations can provide insights into the electrical properties, Mulliken atomic charges, and molecular electrostatic potential surfaces .

科学的研究の応用

Metabolism in Insects and Mice : A study investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, finding significant species variation in the yields of different types of oxidation products, suggesting that different enzymes catalyze N-demethylation and oxidation of the tert.-butyl groups (Douch & Smith, 1971).

Inhibition of Enzymes : Ortho substituents in phenyl carbamates, like Butyl phenylcarbamodithioate, were found to affect inhibition of butyrylcholinesterase more than acetylcholinesterase, cholesterol esterase, and lipase, indicating different enzyme-inhibitor interactions (Lin et al., 2005).

Herbicide Degradation in Soils : Studies on the degradation of carbamothioate herbicides, including butylate, in soils showed that soils with a history of butylate use have more rapid degradation of the herbicide. This suggests microbial adaptation to butylate in such soils (Wilson & Rodebush, 1987).

Enhanced Herbicide Biodegradation : The enhanced biodegradation of carbamothioates, including butylate, was observed in soils that had received butylate treatment in previous years. This indicates some cross-adaptation of the butylate-adapted microorganisms for other similar compounds (Skipper et al., 1986).

Impact of Prior Pesticide Use on Herbicides : Prior use of thiocarbamate herbicides, including butylate, impacted the degradation rates and efficacy of these herbicides in soils, suggesting an adaptive response in soil microorganisms (Rudyanski et al., 1987).

Fries Rearrangement in Ionic Melts : A study on the Fries rearrangement of phenyl benzoates in ionic melts involved compounds structurally related to Butyl phenylcarbamodithioate, contributing to the understanding of chemical reactions in unconventional solvents (Harjani et al., 2001).

Safety And Hazards

特性

IUPAC Name |

butyl N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHFIILRWZTRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482935 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl phenylcarbamodithioate | |

CAS RN |

14549-44-1 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

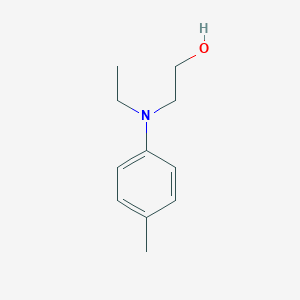

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

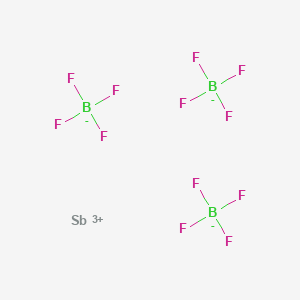

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)